An In-depth Technical Guide to THP-PEG4: Chemical Structure, Properties, and Applications in Drug Development
An In-depth Technical Guide to THP-PEG4: Chemical Structure, Properties, and Applications in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the evolving landscape of therapeutic drug design, particularly in the realm of targeted protein degradation and bioconjugation, linker molecules play a pivotal role. Among these, polyethylene glycol (PEG) derivatives have garnered significant attention for their ability to modulate the physicochemical and pharmacokinetic properties of drug candidates. This technical guide provides a comprehensive overview of THP-PEG4, a heterobifunctional linker increasingly utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other advanced drug delivery systems. We will delve into its chemical structure, physicochemical properties, and its functional role in modern drug development, supplemented with experimental protocols and pathway visualizations.
While the user's query mentioned "THP-C4-PEG4," publicly available data predominantly refers to "THP-PEG4." It is plausible that "THP-C4-PEG4" represents a more specific, custom-synthesized derivative incorporating an additional four-carbon aliphatic chain. This guide will focus on the well-documented THP-PEG4 and will address the potential structure of a "C4" variant.
Chemical Structure and Identification
THP-PEG4 is composed of a tetraethylene glycol (PEG4) core, which imparts hydrophilicity. One terminus of the PEG chain is functionalized with a hydroxyl group (-OH), providing a reactive site for further chemical modification. The other terminus is protected by a tetrahydropyranyl (THP) group, an acid-labile protecting group for alcohols. This structural arrangement allows for the sequential and controlled conjugation of different molecular entities.
The potential structure of "THP-C4-PEG4" would likely involve the insertion of a butyl (C4) chain between the THP-protected oxygen and the PEG moiety.
Table 1: Chemical Identifiers for THP-PEG4
| Identifier | Value | Citation |
| IUPAC Name | 2-[2-[2-(oxan-2-yloxy)ethoxy]ethoxy]ethanol | [1] |
| CAS Number | 60221-37-6 | [2] |
| Molecular Formula | C11H22O5 | [2] |
| SMILES | C1CCOC(C1)OCCOCCOCCO | [1] |
| InChIKey | KUBUREHZQPDYHT-UHFFFAOYSA-N | [1] |
| Synonyms | THP-PEG3-OH, 2-(2-(2-((tetrahydro-2H-pyran-2-yl)oxy)ethoxy)ethoxy)ethan-1-ol |
Physicochemical Properties
The physicochemical properties of THP-PEG4 are crucial for its application in drug development, influencing factors such as solubility, stability, and in vivo disposition of the resulting conjugate.
Table 2: Physicochemical Properties of THP-PEG4
| Property | Value | Citation |
| Molecular Weight | 234.29 g/mol | |
| Appearance | Liquid | |
| Boiling Point | 270 °C (Predicted) | |
| Density | 1.09 ± 0.1 g/cm³ (Predicted) | |
| pKa | 14.36 ± 0.10 (Predicted) | |
| Storage Temperature | 2-8°C or -20°C for long-term storage |
Role in Drug Development: PROTACs and Bioconjugation
THP-PEG4 is a key building block in the construction of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The linker component of a PROTAC, for which THP-PEG4 is well-suited, is critical for optimizing the formation and stability of the ternary complex between the target protein, the PROTAC, and the E3 ligase.
The PEG component of the linker enhances the aqueous solubility and cell permeability of the PROTAC molecule. The length of the PEG chain can be systematically varied to optimize the distance between the two ligands for efficient ternary complex formation.
The terminal hydroxyl group of THP-PEG4 serves as a versatile handle for chemical modification, allowing for the attachment of either the target protein ligand or the E3 ligase ligand. The THP protecting group ensures that this hydroxyl group remains unreactive until its desired deprotection under acidic conditions.
Beyond PROTACs, THP-PEG4 can be employed in the development of antibody-drug conjugates (ADCs) and other targeted drug delivery systems where a hydrophilic, flexible linker is required.
Signaling Pathway: Mechanism of Action of a PROTAC
The following diagram illustrates the general mechanism of action of a PROTAC, where a linker such as THP-PEG4 connects the target protein binder and the E3 ligase binder.
Caption: General mechanism of action of a PROTAC molecule.
Experimental Protocols
The following are generalized experimental protocols for the key chemical transformations involving THP-PEG4. These should be considered as starting points and may require optimization for specific applications.
Derivatization of the Terminal Hydroxyl Group (Example: Tosylation)
This protocol describes the activation of the terminal hydroxyl group of THP-PEG4, for example, by tosylation, to facilitate subsequent nucleophilic substitution.
Workflow Diagram:
Caption: Workflow for the tosylation of THP-PEG4.
Materials:
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THP-PEG4
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p-Toluenesulfonyl chloride (TsCl)
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Anhydrous pyridine
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Anhydrous dichloromethane (DCM)
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Saturated aqueous sodium bicarbonate
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Brine
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Anhydrous sodium sulfate
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Silica gel for column chromatography
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Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)
Procedure:
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Dissolve THP-PEG4 (1 equivalent) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
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Add anhydrous pyridine (1.5-2 equivalents) to the solution and cool to 0°C in an ice bath.
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Slowly add a solution of TsCl (1.2 equivalents) in anhydrous DCM to the reaction mixture.
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Allow the reaction to stir at 0°C for 30 minutes and then warm to room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).
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Once the reaction is complete, quench by adding water.
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Separate the organic layer and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by silica gel column chromatography to yield the desired tosylated product.
Deprotection of the THP Group
This protocol describes the acid-catalyzed removal of the THP protecting group to liberate the terminal hydroxyl group.
Workflow Diagram:
Caption: Workflow for the deprotection of the THP group.
Materials:
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THP-protected PEG derivative
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Methanol
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p-Toluenesulfonic acid (p-TsOH) or other mild acid (e.g., pyridinium p-toluenesulfonate - PPTS)
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Saturated aqueous sodium bicarbonate
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Anhydrous sodium sulfate
Procedure:
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Dissolve the THP-protected PEG derivative (1 equivalent) in methanol.
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Add a catalytic amount of p-TsOH (e.g., 0.1 equivalents).
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Stir the reaction at room temperature and monitor its progress by TLC.
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Upon completion, neutralize the reaction by adding saturated aqueous sodium bicarbonate until the solution is basic.
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Remove the methanol under reduced pressure.
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Extract the aqueous residue with a suitable organic solvent (e.g., DCM or ethyl acetate).
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Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected product.
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If necessary, further purify by column chromatography.
Conclusion
THP-PEG4 is a valuable and versatile chemical tool for researchers and scientists in the field of drug development. Its well-defined structure, favorable physicochemical properties, and bifunctional nature make it an ideal linker for the construction of complex therapeutic molecules like PROTACs. The ability to control its reactivity through the use of a THP protecting group allows for strategic and efficient synthetic routes. As the field of targeted protein degradation and bioconjugation continues to expand, the utility of well-designed linkers such as THP-PEG4 will undoubtedly grow, paving the way for the development of novel and more effective therapies.
